ditert-butyl 3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2,3-dicarboxylate
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Overview
Description
Ditert-butyl 3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2,3-dicarboxylate is a complex organic compound characterized by its unique cyclopenta[c]pyrrole structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ditert-butyl 3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2,3-dicarboxylate typically involves the reaction of tert-butyl esters with cyclopenta[c]pyrrole derivatives. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired product yield .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors. These methods are designed to optimize yield and purity while minimizing production costs. The use of high-throughput screening and process optimization techniques is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Ditert-butyl 3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols .
Scientific Research Applications
Ditert-butyl 3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2,3-dicarboxylate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of ditert-butyl 3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2,3-dicarboxylate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context and application. The compound may act as an inhibitor or activator of certain enzymes or receptors, influencing cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl (3aR,6aS)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole-5-carboxylate
- 3,5-Di-tert-butyl-4-hydroxyanisole
- Tert-butyl rel-(3aR,5s,6aS)-5-azido-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carboxylate
Uniqueness
Ditert-butyl 3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2,3-dicarboxylate is unique due to its specific structural features and stability. Its cyclopenta[c]pyrrole core and ditert-butyl groups confer distinct chemical properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C17H29NO4 |
---|---|
Molecular Weight |
311.4 g/mol |
IUPAC Name |
ditert-butyl 3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2,3-dicarboxylate |
InChI |
InChI=1S/C17H29NO4/c1-16(2,3)21-14(19)13-12-9-7-8-11(12)10-18(13)15(20)22-17(4,5)6/h11-13H,7-10H2,1-6H3 |
InChI Key |
REJIQUVHYOYYCK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1C2CCCC2CN1C(=O)OC(C)(C)C |
Origin of Product |
United States |
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